Cas no 58688-35-0 (cyclohexyl(cyclopropyl)methanone)

cyclohexyl(cyclopropyl)methanone 化学的及び物理的性質
名前と識別子
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- Methanone, cyclohexylcyclopropyl-
- cyclohexyl(cyclopropyl)methanone
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- インチ: InChI=1S/C10H16O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-9H,1-7H2
- InChIKey: HZRHGOMCJOCIPT-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2CC2)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 152.12018
じっけんとくせい
- PSA: 17.07
cyclohexyl(cyclopropyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65682-0.25g |
cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 95% | 0.25g |
$188.0 | 2023-05-03 | |
Enamine | EN300-65682-0.05g |
cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 95% | 0.05g |
$88.0 | 2023-05-03 | |
Enamine | EN300-65682-0.5g |
cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 95% | 0.5g |
$353.0 | 2023-05-03 | |
TRC | C991388-25mg |
Cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 25mg |
$ 70.00 | 2022-06-06 | ||
TRC | C991388-50mg |
Cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 50mg |
$ 95.00 | 2022-06-06 | ||
TRC | C991388-250mg |
Cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 250mg |
$ 365.00 | 2022-06-06 | ||
Enamine | EN300-65682-10.0g |
cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 95% | 10g |
$2024.0 | 2023-05-03 | |
Enamine | EN300-65682-0.1g |
cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 95% | 0.1g |
$132.0 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7424-10G |
cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 95% | 10g |
¥ 10,170.00 | 2023-03-30 | |
1PlusChem | 1P01AA5B-2.5g |
cyclohexyl(cyclopropyl)methanone |
58688-35-0 | 95% | 2.5g |
$1061.00 | 2025-03-04 |
cyclohexyl(cyclopropyl)methanone 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
cyclohexyl(cyclopropyl)methanoneに関する追加情報
Cyclohexyl(Cyclopropyl)Methanone: A Comprehensive Overview
Cyclohexyl(cyclopropyl)methanone, also known by its CAS number 58688-35-0, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its cyclohexyl and cyclopropyl substituents attached to a methanone group, exhibits intriguing structural and functional properties. Recent advancements in synthetic methodologies and its applications in drug discovery have further highlighted its importance in contemporary research.
The molecular structure of cyclohexyl(cyclopropyl)methanone is defined by the presence of a cyclohexane ring and a cyclopropane ring, both connected to a central carbonyl group. This configuration imparts the compound with a rigid yet flexible framework, making it an ideal candidate for exploring various chemical transformations. The cyclopropane ring, known for its strained structure, introduces unique reactivity patterns that have been extensively studied in recent years.
One of the most notable aspects of cyclohexyl(cyclopropyl)methanone is its role in modern synthetic chemistry. Researchers have employed this compound as a versatile building block for constructing complex molecules with intricate architectures. For instance, recent studies have demonstrated its utility in the synthesis of bioactive compounds, such as potential drug candidates targeting specific biological pathways. The ability to manipulate the cyclopropane ring through various chemical reactions has opened new avenues for exploring novel pharmacophores.
The synthesis of cyclohexyl(cyclopropyl)methanone involves a combination of traditional and cutting-edge techniques. One common approach involves the coupling of a cyclohexane derivative with a cyclopropane-containing precursor under controlled conditions. The use of transition metal catalysts has significantly enhanced the efficiency and selectivity of these reactions, aligning with the principles of green chemistry and sustainable synthesis.
In terms of applications, cyclohexyl(cyclopropyl)methanone has found relevance in both academic and industrial settings. Its role as an intermediate in the synthesis of advanced materials, such as high-performance polymers and optoelectronic devices, has been well-documented. Additionally, its unique electronic properties make it a promising candidate for applications in nanotechnology and energy storage systems.
Recent breakthroughs in computational chemistry have further deepened our understanding of the electronic structure and reactivity of cyclohexyl(cyclopropyl)methanone. Advanced quantum mechanical calculations have provided insights into the distribution of electron density within the molecule, shedding light on its reactivity towards various nucleophiles and electrophiles. These findings have been instrumental in designing more efficient synthetic pathways and optimizing reaction conditions.
The study of cyclohexyl(cyclopropyl)methanone also extends to its biological implications. Preliminary assays have revealed its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its role as a lead compound in drug discovery programs. Collaborative efforts between chemists and biologists are currently underway to explore its efficacy against various disease models, with encouraging results reported in recent literature.
In conclusion, cyclohexyl(cyclopropyl)methanone (CAS No. 58688-35-0) stands as a testament to the ingenuity and progress in modern organic chemistry. Its versatile structure, coupled with cutting-edge research findings, positions it as a key player in advancing both fundamental scientific knowledge and practical applications across diverse disciplines.
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